molecular formula C33H53ClN6O8 B12394737 TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride)

TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride)

Katalognummer: B12394737
Molekulargewicht: 697.3 g/mol
InChI-Schlüssel: GFYIVCQFXWXXCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) (CAS: GC73687) is a drug-linker conjugate designed for antibody-drug conjugate (ADC) synthesis. It consists of a TLR7/8 agonist moiety linked to a hydroxy-PEG6-acid group, which facilitates conjugation to antibodies or other targeting molecules. The hydrochloride salt enhances aqueous solubility (50 mg/mL in water), making it suitable for formulation in biological systems . Its primary application lies in targeted therapies, where localized immune activation is critical to minimizing systemic toxicity .

Eigenschaften

Molekularformel

C33H53ClN6O8

Molekulargewicht

697.3 g/mol

IUPAC-Name

3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C33H52N6O8.ClH/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41;/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41);1H

InChI-Schlüssel

GFYIVCQFXWXXCV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

PEGylation Strategies

The PEGylation of the TLR7/8 agonist begins with the activation of hydroxyl-terminated PEG6. Source details a method where double-hydroxyl PEG is reacted with tert-butyl acrylate in the presence of tetramethylammonium hydroxide, achieving mono-substitution with 90% yield after column purification. The molar ratio of PEG to tert-butyl acrylate is critical (3–10:1), with excess acrylate leading to di-substitution byproducts. Alternatively, Source describes a THP (tetrahydropyranyl) protection/deprotection strategy for selective monofunctionalization of PEG, avoiding the need for palladium catalysts. This method uses continuous extraction with CH2Cl2 to isolate PEGylated intermediates in 40–60% yields.

Agonist Core Synthesis

The TLR7/8 agonist component, typically an N1-modified imidazoquinoline, is synthesized via multicomponent pyrolysis reactions. Source outlines the preparation of N1-hydroxyalkyl imidazoquinolines (e.g., 12p and 12t ) using primary amines and esters. Poor solubility of certain amines (e.g., 7k–o ) in tetrahydrofuran (THF) reduces yields to 30%, but adding triethylamine (TEA) as a proton scavenger improves efficiency. The final agonist structure is confirmed via 1H NMR and HRMS, with monomodal molecular weight distributions indicating uniform functionalization.

Conjugation and Acidification

Conjugation of PEG6 to the agonist involves esterification or etherification. Source specifies that the hydroxy-PEG6-acid moiety is linked to the agonist’s hydroxyl group using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 20–40°C for 8–15 hours. Subsequent acidification with 4–8 M HCl yields the hydrochloride salt, followed by extraction with CH2Cl2 to remove nonionic impurities. The final product is obtained as a white waxlike solid after lyophilization, with a molecular weight of 697.26 g/mol.

Optimization of Reaction Conditions

Temperature and Time Dependence

Reaction temperature profoundly impacts substitution efficiency. For PEG activation, temperatures between 40°C and 50°C optimize tert-butyl acrylate coupling, while exceeding 70°C promotes di-substitution. Hydrolysis of the tert-butyl ester to the free acid requires 6 M H2SO4 at 70°C for 24 hours, with continuous ether extraction to isolate the product.

Solvent and Base Selection

Tetrahydrofuran (THF) and toluene are preferred for PEG activation due to their compatibility with tert-butyl acrylate. However, Source highlights CH2Cl2 as superior for extracting PEGylated intermediates, albeit with solubility challenges for sodium salts of larger PEGs (e.g., 1g ). Tetramethylammonium hydroxide is the optimal base for mono-substitution, minimizing byproduct formation compared to sodium methoxide or pyridine.

Purification Techniques

Continuous extraction with CH2Cl2 or ether effectively removes mineral oil and oligo(ethylene glycol) impurities. For the hydrochloride salt, washing the organic phase with 1 M HCl ensures complete protonation, followed by drying under high vacuum at <35°C. Column chromatography with silica gel (hexane/CH2Cl2 gradients) resolves mono- and di-substituted PEG derivatives.

Analytical Characterization of Intermediate and Final Products

Spectroscopic Analysis

1H NMR confirms the presence of α-hydroxy acid (δ 4.62 ppm) and terminal alkyne (δ 2.50 ppm) groups in PEGylated intermediates. HRMS of the final product ([M – H]−) shows peaks spaced by 44 m/z units, corresponding to ethylene glycol repeats, with 99% purity.

Purity Assessment via Chromatography

HPLC analyses using C18 columns (acetonitrile/water gradients) reveal ≥98% purity for the hydrochloride salt. Residual solvents (e.g., THF, CH2Cl2) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Analysis of Published Synthetic Methods

Parameter Method A (Source) Method B (Source) Method C (Source)
PEG Activation Reagent tert-Butyl acrylate THP-protected PEG 4-Fluorobenzenesulfonyl chloride
Yield 90% 60% 74%
Reaction Time 12 hours 48 hours 15 hours
Catalyst Tetramethylammonium hydroxide None DCC
Scalability High Moderate High

Method A offers the highest yield and scalability but requires stringent stoichiometric control. Method B avoids toxic catalysts but involves longer reaction times. Method C balances efficiency and purity, ideal for antibody-drug conjugates.

Analyse Chemischer Reaktionen

Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar TLR7/8 Agonists

Structural and Functional Differences

Key structural modifications among TLR7/8 agonists influence receptor specificity, potency, and therapeutic applications:

Compound Structural Features TLR7 Activity TLR8 Activity Applications Key Advantages
4 Hydroxy-PEG6-Acid (HCl) PEG6 linker, hydrochloride salt Not reported Not reported ADC synthesis High solubility; targeted delivery
UM-3001 Non-lipidated imidazoquinoline EC50 = 1.12 µM EC50 = 0.53 µM Vaccine adjuvants Broad TLR7/8 activation
UM-3003 2-position lipidated imidazoquinoline EC50 = 34.7 µM EC50 = 52.5 µM Pediatric vaccines (alum-adsorbed) Reduced systemic distribution; enhanced endocytosis
TLR7/8 Agonist 6 Imidazoquinoline derivative IC50 = 0.18 µM IC50 = 5.34 µM Infectious diseases, cancer High TLR7 specificity
TLR7/8 Agonist 1 (dihydrochloride) Dihydrochloride salt, imidazoquinoline EC50 = 20 nM Not reported Immunotherapy Ultra-high TLR7 potency
Key Observations:
  • Potency vs. Specificity : UM-3001 and UM-3003 exhibit balanced TLR7/8 activation but lower potency compared to TLR7/8 agonist 1 (20 nM EC50 for TLR7). Lipidated derivatives like UM-3003 prioritize localized immune responses over systemic activation, aligning with pediatric vaccine applications .
  • PEGylation vs. Lipidation : The PEG6 linker in 4 hydroxy-PEG6-acid enhances solubility and stability, whereas lipidated compounds (e.g., UM-3003) improve membrane anchoring and endosomal delivery .
  • ADC Specialization: Unlike imidazoquinoline-based agonists, 4 hydroxy-PEG6-acid is tailored for ADC synthesis, enabling precise targeting of tumor cells or pathogens .

Mechanistic and Pharmacokinetic Profiles

  • Synergistic Effects : Combinations of TLR7/8 agonists (e.g., UM-3003) with TLR4 agonists (e.g., CRX-601) enhance Th1/Th17 immune responses, critical for antiviral and anticancer immunity . However, 4 hydroxy-PEG6-acid’s ADC-focused design likely excludes such combinations.
  • Toxicity Mitigation : Early TLR7/8 agonists like R848 caused systemic reactogenicity. Structural optimizations—lipidation (UM-3003), PEGylation (4 hydroxy-PEG6-acid), or alum adsorption—reduce off-target effects by localizing immune activation .

Biologische Aktivität

TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) is a synthetic compound designed to activate Toll-like receptors (TLRs) 7 and 8, which are pivotal in the immune response to pathogens. This compound is particularly relevant in the context of cancer immunotherapy and vaccine development due to its ability to enhance immune system activation.

Chemical Structure and Properties

The compound features a polyethylene glycol (PEG) moiety that improves its solubility and stability, essential for biological applications. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in various formulations.

Upon activation, TLR7 and TLR8 trigger a cascade of immune responses characterized by:

  • Cytokine Production : The activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are crucial for mounting an effective immune response.
  • Enhanced Antigen Presentation : This agonist improves the presentation of antigens to T cells, thereby amplifying the adaptive immune response.

Biological Activity

Research indicates that TLR7/8 agonist 4 hydroxy-PEG6-acid exhibits significant biological activity:

  • In Vitro Studies : Cytokine production assays using human peripheral blood mononuclear cells (PBMCs) demonstrate that this compound effectively stimulates immune cells to produce Th1-polarizing cytokines.
  • Preclinical Models : In various cancer models, this agonist has shown promise as an adjuvant in vaccine formulations, enhancing anti-tumor immunity.

Table 1: Summary of Biological Activity

Study TypeKey FindingsReference
In VitroInduction of TNF-α and IL-12 from PBMCs
PreclinicalEnhanced anti-tumor immunity in cancer models
Cytokine AssaysEffective stimulation of Th1 cytokines

Case Studies

Several studies have explored the efficacy of TLR7/8 agonists, including 4 hydroxy-PEG6-acid:

  • Neonatal Immune Response : A study highlighted that TLR8 agonists like R-848 can activate neonatal antigen-presenting cells (APCs) more effectively than other TLR agonists. This suggests potential applications in neonatal vaccines where enhanced immune responses are critical .
  • Cancer Immunotherapy : In a preclinical trial involving tumor-bearing mice, treatment with TLR7/8 agonist significantly reduced tumor size and improved survival rates compared to controls. The mechanism involved enhanced infiltration of cytotoxic T lymphocytes into tumors.

Pharmacodynamics and Modifications

Research indicates that modifications to the PEG chain can influence the pharmacodynamics of TLR7/8 agonist 4 hydroxy-PEG6-acid. Variations in chain length and structure can affect how the compound interacts with cellular targets, impacting its efficacy as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for determining the optimal concentration of TLR7/8 agonists in in vitro immune activation studies?

  • Methodology : Begin by testing EC₅₀ values derived from primary screens (e.g., TLR7/8 agonist 6: IC₅₀ = 0.18 μM for TLR7, 5.34 μM for TLR8 ). Use dose-response curves in dendritic cells (DCs) or macrophages, measuring cytokine output (e.g., IFN-α, IL-6) via ELISA. Include species-specific controls, as murine TLR7 and human TLR8 exhibit divergent responses to GU-rich ssRNA . Validate agonist purity (>98%) via HPLC, as impurities may confound TLR specificity .

Q. How do TLR7/8 agonists initiate innate immune signaling pathways?

  • Mechanistic Insight : TLR7/8 agonists (e.g., imidazoquinolines like TLR7/8 agonist 1 dihydrochloride) bind endosomal TLR7/8, triggering MyD88-dependent pathways. This activates NF-κB and IRF7, inducing proinflammatory cytokines (TNF-α, IL-6) and type I interferons . For methodology, use TLR-deficient murine models or siRNA knockdown to confirm receptor specificity .

Q. What are standard in vivo models for evaluating TLR7/8 agonist efficacy in cancer immunotherapy?

  • Experimental Design : Use syngeneic tumor models (e.g., C57BL/6 mice) injected with agonists like Resiquimod (R848) . Measure tumor regression and immune infiltration via flow cytometry (CD8⁺ T cells, DC activation). Pre-treat with Enpatoran hydrochloride (TLR7/8 inhibitor) to confirm on-target effects . Optimize administration routes: intratumoral delivery often enhances local efficacy versus systemic toxicity .

Advanced Research Questions

Q. How can contradictory data on TLR7/8 agonist efficacy across studies be systematically addressed?

  • Troubleshooting Framework :

  • Variable 1 : Cell type specificity. For example, myeloid DCs respond robustly to TLR7 agonists, while plasmacytoid DCs require higher agonist concentrations .
  • Variable 2 : Adjuvant synergy. Co-administer poly-thymidine oligonucleotides (pT-ODNs) to enhance TLR7/8 agonist binding in glial cells .
  • Variable 3 : Batch-to-batch variability. Characterize agonist stability (e.g., hydrochloride salts degrade under high humidity; store desiccated at -20°C) .

Q. What strategies improve the solubility and bioavailability of hydrophobic TLR7/8 agonists?

  • Methodological Solutions :

  • Chemical modification : Conjugate agonists to polysaccharides (e.g., 1V209-TLR7 agonist linked to dextran) to enhance aqueous solubility while retaining activity .
  • Formulation : Use PEGylation (e.g., 4-hydroxy-PEG6-acid derivatives) to reduce aggregation. Confirm pharmacokinetics via LC-MS in plasma samples .
  • Oral delivery : For orally active analogs (e.g., TLR7/8 antagonist 2), use enteric coatings to prevent gastric degradation .

Q. How do species-specific differences in TLR7/8 activation impact translational research?

  • Comparative Analysis :

  • Human TLR8 responds strongly to ssRNA agonists, whereas murine TLR8 is nonfunctional. Use humanized TLR8 mouse models or primary human PBMCs for preclinical validation .
  • Cross-validate results in non-human primates (NHPs), which share closer TLR7/8 homology with humans .

Q. What combinatorial approaches enhance the adjuvant potential of TLR7/8 agonists in vaccine development?

  • Synergy Strategies :

  • Pair TLR7/8 agonists (e.g., SMU-L11) with antigen-loaded nanoparticles to target lymph nodes. Measure CD4⁺/CD8⁺ T-cell proliferation via CFSE dilution assays .
  • Avoid TLR9 agonists (e.g., CpG ODNs), which may exacerbate vaccine-enhanced disease in respiratory syncytial virus (RSV) models .

Data Contradiction Analysis

Q. Why do some studies report TLR7/8 agonists as pro-inflammatory while others highlight regulatory cytokine induction?

  • Resolution :

  • Dose dependency : Low-dose TLR7/8 agonist 6 (0.05 μM) induces regulatory IL-10 in macrophages, while higher doses (>1 μM) drive TNF-α/IL-6 .
  • Cell context : Regulatory T cells (Tregs) secrete TGF-β in response to chronic low-dose agonist exposure, dampening inflammation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.